Cas no 91-09-8 (Methyl a-D-xylopyranoside)

Methyl a-D-xylopyranoside structure
Methyl a-D-xylopyranoside structure
Nom du produit:Methyl a-D-xylopyranoside
Numéro CAS:91-09-8
Le MF:C6H12O5
Mégawatts:164.156482696533
MDL:MFCD00053593
CID:855102
PubChem ID:101554

Methyl a-D-xylopyranoside Propriétés chimiques et physiques

Nom et identifiant

    • METHYL-ALPHA-D-XYLOPYRANOSIDE
    • Methyl α-D-xylopyranoside
    • METHYL ALPHA-D-XYLOPYRANOSIDE CRYSTALLINE
    • methyl-A-D-xylopyranoside
    • A-d-xylopyranoside,methyl
    • Methyl a-D-xylopyranoside
    • Methyl alpha-D-xylopyranoside
    • alpha-D-Xylopyranoside, methyl
    • .alpha.-D-Xylopyranoside, methyl
    • (2S,3R,4S,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
    • 1-O-METHYL-ALPHA-D-XYLOPYRANOSIDE
    • 1-Ome-alpha-d-xyl
    • Methyl-I+/--D-xylosid
    • Methyl
    • A-D-xylopyranoside
    • KM2976
    • 7412AH
    • Methyl α-D-xylopyranoside (ACI)
    • Xylopyranoside, methyl, α-D- (8CI)
    • Methyl α-xyloside
    • α-Methyl D-xyloside
    • SCHEMBL560958
    • ZBDGHWFPLXXWRD-MOJAZDJTSA-N
    • CS-0035287
    • methyl -d-xylopyranoside
    • 1-O-Methyl-alpha-D-xylopyranoside,98%
    • MFCD00053593
    • AKOS006274088
    • C13537
    • Methyl alpha -D-xylopyranoside
    • CS-15482
    • DTXCID201022813
    • alpha-Methyl-D-Xyloside
    • CHEMBL443623
    • EINECS 202-040-6
    • DTXSID60883270
    • (2S,3R,4S,5R)-2-methoxyoxane-3,4,5-triol
    • NS00041262
    • 1-O-Methyl-a-D-xylopyranoside
    • 91-09-8
    • MDL: MFCD00053593
    • Piscine à noyau: 1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1
    • La clé Inchi: ZBDGHWFPLXXWRD-MOJAZDJTSA-N
    • Sourire: O([C@H]1OC[C@@H](O)[C@H](O)[C@H]1O)C

Propriétés calculées

  • Qualité précise: 164.06800
  • Masse isotopique unique: 164.06847348g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 11
  • Nombre de liaisons rotatives: 1
  • Complexité: 128
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 4
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Le xlogp3: -2
  • Surface topologique des pôles: 79.2

Propriétés expérimentales

  • Couleur / forme: Cristallisation.
  • Dense: 1.4
  • Point d'éclair: 143.7℃
  • Coefficient de répartition de l'eau: Soluble in water
  • Le PSA: 79.15000
  • Le LogP: -1.92820
  • Solubilité: Pas encore déterminé

Methyl a-D-xylopyranoside Informations de sécurité

  • Instructions de sécurité: 24/25
  • TSCA:Yes

Methyl a-D-xylopyranoside PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
BAI LING WEI Technology Co., Ltd.
960600-1G
Methyl α-D-xylopyranoside, 98%
91-09-8 98%
1G
¥ 651 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-286288A-2g
Methyl α-D-xylopyranoside,
91-09-8 ≥98%
2g
¥827.00 2023-09-05
abcr
AB259048-1g
1-O-Methyl-alpha-D-xylopyranoside, 98%; .
91-09-8 98%
1g
€141.70 2025-02-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1105927-250mg
Methyl α-D-xylopyranoside
91-09-8 95%
250mg
¥357.00 2024-04-25
TRC
M208290-5g
Methyl a-D-xylopyranoside
91-09-8
5g
$ 225.00 2022-06-04
TRC
M208290-2.5g
Methyl a-D-xylopyranoside
91-09-8
2.5g
$ 130.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M61250-5g
Methyl α-D-xylopyranoside
91-09-8
5g
¥548.0 2021-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-286288-1 g
Methyl α-D-xylopyranoside,
91-09-8 ≥98%
1g
¥451.00 2023-07-10
Biosynth
MM05388-2 g
Methyl a-D-xylopyranoside
91-09-8
2g
$63.53 2023-01-03
abcr
AB259048-25g
1-O-Methyl-alpha-D-xylopyranoside, 98%; .
91-09-8 98%
25g
€1083.80 2025-02-15

Methyl a-D-xylopyranoside Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Catalysts: Amberlyst 70 Solvents: Methanol ,  Water ;  45 min, > 1 bar, 130 °C
Référence
Acid-Catalyzed Conversion of Xylose in Methanol-Rich Medium as Part of Bio-refinery
Hu, Xun; Lievens, Caroline; Li, Chun-Zhu, ChemSusChem, 2012, 5(8), 1427-1434

Méthode de production 2

Conditions de réaction
1.1 Reagents: Amberlite IR 120 Solvents: Methanol
Référence
13C CP MAS NMR and crystal structure of methyl glycopyranosides
Paradowska, Katarzyna; Gubica, Tomasz; Temeriusz, Andrzej; Cyranski, Michal K.; Wawer, Iwona, Carbohydrate Research, 2008, 343(13), 2299-2307

Méthode de production 3

Conditions de réaction
1.1 Solvents: Methanol
Référence
Novel D-Xylose Derivatives Stimulate Muscle Glucose Uptake by Activating AMP-Activated Protein Kinase α
Gruzman, Arie; Shamni, Ofer; Ben Yakir, Moriya; Sandovski, Daphna; Elgart, Anna; et al, Journal of Medicinal Chemistry, 2008, 51(24), 8096-8108

Méthode de production 4

Conditions de réaction
1.1 Reagents: Hydrochloric acid
Référence
Tjipanazoles, new antifungal agents from the blue-green alga Tolypothrix tjipanasensis
Bonjouklian, Rosanne; Smitka, Tim A.; Doolin, Larry E.; Molloy, R. Michael; Debono, Manuel; et al, Tetrahedron, 1991, 47(37), 7739-50

Méthode de production 5

Conditions de réaction
1.1 Reagents: Oxygen ,  Ozone Solvents: Dichloromethane
1.2 Reagents: Sodium methoxide Solvents: Methanol
Référence
Mild deprotection of benzyl ether protective groups with ozone
Angibeaud, Pierre; Defaye, Jacques; Gadelle, Andree; Utille, Jean Pierre, Synthesis, 1985, (12), 1123-5

Méthode de production 6

Conditions de réaction
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  30 min, 0 °C
1.2 Solvents: Methanol ;  0 °C; 12 h, rt
1.3 Reagents: Pyridine ;  3 h, rt
Référence
Efficient isomerization of methyl arabinofuranosides into corresponding arabinopyranosides in presence of pyridine
Prabhakar, Sunchu; Lemiegre, Loic; Benvegnu, Thierry; Hotha, Srinivas; Ferrieres, Vincent; et al, Carbohydrate Research, 2016, 433, 63-66

Méthode de production 7

Conditions de réaction
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Methanol ;  10 min, 90 °C; cooled
Référence
Montmorillonite K-10 as a Reusable Catalyst for Fischer Type of Glycosylation under Microwave Irradiation
Bordoloi, Manobjyoti, Journal of Carbohydrate Chemistry, 2008, 27(5), 300-308

Méthode de production 8

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Référence
Utilization of sugars in organic synthesis. XXIII. Lithium aluminum hydride reduction of glycopyranoside-monosulfonates: formation of branched furanosides
Tsuda, Yoshisuke; Nishimura, Makoto; Ito, Yoko, Chemical & Pharmaceutical Bulletin, 1991, 39(8), 1983-9

Méthode de production 9

Conditions de réaction
1.1 Reagents: Dowex 50X8 ;  10 h, reflux
Référence
Discovery of the Chemical Function of Glycosidases: Design, Synthesis, and Evaluation of Mass-Differentiated Carbohydrate Libraries
Yu, Yang; Ko, Kwang-Seuk; Zea, Corbin J.; Pohl, Nicola L., Organic Letters, 2004, 6(12), 2031-2033

Méthode de production 10

Conditions de réaction
Référence
Total synthesis of monosaccharides. Synthesis of methyl DL-pentopyranosides with α- and β-lyxo, β-ribo, α-xylo, and α-arabino configurations from furfuryl alcohol
Achmatowicz, Osman Jr.; Bukowski, Pawel, Canadian Journal of Chemistry, 1975, 53(17), 2524-9

Methyl a-D-xylopyranoside Raw materials

Methyl a-D-xylopyranoside Preparation Products

Methyl a-D-xylopyranoside Littérature connexe

  • 1. Polysaccharide conformation. Part 10. Solvent and temperature effects on the optical rotation and conformation of model carbohydrates
  • 2. A non-destructive reactivity index of carbohydrates: the hydroxy protonation rates in dimethyl sulphoxide
    Brigitte Gillet,Daniel J. Nicole,Jean-J. Delpuech J. Chem. Soc. Perkin Trans. 2 1981 1329
  • 3. 845. Ionophoresis of carbohydrates. Part VI. A steric effect in the reaction of certain pyran derivatives with borate ions
  • 4. 630. Boric acid derivatives as reagents in carbohydrate chemistry. Part II. The interaction of phenylboronic acid with methyl xylopyranosides
    R. J. Ferrier,D. Prasad,A. Rudowski,I. Sangster J. Chem. Soc. 1964 3330
  • 5. Synthesis of methyl gentosaminide, methyl 3-deoxy-3-methylaminoarabinopyranoside, and related amino-sugars
    David J. Cooper,D. Huw Davies,Alan K. Mallams,Albert S. Yehaskel J. Chem. Soc. Perkin Trans. 1 1975 785
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:91-09-8)Methyl a-D-xylopyranoside
A1211700
Pureté:99%
Quantité:5g
Prix ($):332.0